N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
描述
N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a synthetic acetamide derivative characterized by a 4-bromo-3-methylphenyl group attached to the acetamide nitrogen and a 4-(2-pyridinyl)piperazine moiety at the acetamide’s α-position. This structure combines halogenated aromatic and heterocyclic components, which are common in bioactive molecules targeting neurological or receptor-mediated pathways.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-14-12-15(5-6-16(14)19)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVISFOBXPVRLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities, particularly its antibacterial properties. This article synthesizes findings from various research studies to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against resistant bacterial strains.
The compound can be synthesized through a series of reactions involving 4-bromo-3-methyl aniline and various piperazine derivatives. The synthesis often employs Suzuki coupling methods, yielding moderate to good results. The molecular formula for this compound is , and it is characterized by its unique structural features that contribute to its biological activity .
2.1 Efficacy Against XDR-Salmonella Typhi
Recent studies have demonstrated the compound's effectiveness against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various derivatives of the compound were evaluated:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Among the tested derivatives, 5d exhibited the strongest antibacterial activity with an MIC of 6.25 mg/mL , making it a promising candidate for further development as an antibacterial agent .
The antibacterial mechanisms of this compound involve inhibition of bacterial DNA gyrase, similar to that of ciprofloxacin, which is a known reference drug for treating bacterial infections . Molecular docking studies have indicated favorable interactions between the compound and the target enzyme, suggesting potential for effective treatment strategies against resistant strains .
3.1 In Vitro Studies
In vitro assays have confirmed that the compound not only inhibits bacterial growth but also exhibits significant activity against other pathogens. For example, derivatives containing piperazine structures have shown enhanced antibacterial properties due to their ability to disrupt bacterial cell wall synthesis .
3.2 Synergistic Effects
Research has also explored the synergistic effects of combining this compound with other antibiotics. In particular, studies indicate that when used in combination with ciprofloxacin, the efficacy against resistant strains is significantly enhanced, suggesting a potential strategy for overcoming antibiotic resistance .
4. Conclusion
This compound presents a compelling case for further research due to its potent antibacterial activity against XDR-Salmonella Typhi and its potential mechanisms of action involving DNA gyrase inhibition. The promising results from in vitro studies and the possibility of synergistic effects with existing antibiotics highlight its potential as a novel therapeutic agent in combating resistant bacterial infections.
相似化合物的比较
Substituent Variations on the Phenyl Ring
- N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (CAS 329779-23-9): This analog differs in the position of the methyl group (2-methyl vs. 3-methyl) on the bromophenyl ring and replaces the 2-pyridinyl group with a 3-chlorophenyl substituent on the piperazine. Molecular weight: 422.75 g/mol .
- N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)-1-piperazinyl]acetamide (CAS 700851-88-3) :
The absence of a methyl group on the bromophenyl ring and the presence of a 2,6-dimethylphenyl group on the piperazine increase steric bulk, likely reducing solubility compared to the target compound .
Piperazine Ring Modifications
- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide) :
Replaces the piperazine with a triazole-thioether group. VUAA1 is a potent agonist of insect olfactory co-receptors (Orco), demonstrating how heterocycle substitution can drastically alter biological activity . - OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) :
A structural analog of VUAA1 with a butylphenyl group; it acts as an Orco antagonist, highlighting how alkyl chain length on the phenyl ring influences functional outcomes .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogs
Impact of Halogenation
- Bromine at the 4-position (as in the target compound) enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogs like N-(4-phenoxyphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide .
Piperazine vs. Triazole Moieties
- Piperazine-containing compounds (e.g., target compound) are more flexible and may favor interactions with GPCRs (e.g., serotonin or dopamine receptors).
- Triazole-based analogs (e.g., VUAA1, OLC15) exhibit rigid, planar structures suited for ion channel modulation .
Receptor Binding and Selectivity
- Crystal Structure Insights : Analogs like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide (from ) reveal intramolecular hydrogen bonding (C–H···O) and planar aromatic stacking, which stabilize ligand-receptor interactions. The target compound’s 2-pyridinyl group may similarly engage in π-π stacking with aromatic residues in binding pockets .
- SAR Studies: Evidence from VUAA1/OLC15 indicates that minor structural changes (e.g., ethyl → butyl) can switch activity from agonist to antagonist, suggesting that the target compound’s 3-methyl group could fine-tune receptor activation .
常见问题
Basic: What are the established synthetic routes for N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, and how can purity be validated?
Methodological Answer:
The compound is typically synthesized via carbodiimide-mediated coupling of 4-(2-pyridinyl)piperazine with bromo-substituted acetamide precursors. A common protocol involves:
Amide bond formation : React 4-(2-pyridinyl)piperazine with N-(4-bromo-3-methylphenyl)chloroacetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base .
Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization from ethanol.
Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm >95% purity. Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 418.3 (M+H⁺) .
Basic: How is the crystal structure of this compound characterized, and what intramolecular interactions influence its stability?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Grow crystals via slow evaporation of a saturated dichloromethane/hexane solution.
Data collection : Use a Mo-Kα radiation source (λ = 0.71073 Å) at 298 K.
Analysis : The bromophenyl and pyridinyl groups form a dihedral angle of ~54.6°, with intramolecular C–H···O hydrogen bonds stabilizing the conformation. Weak N–H···N and C–H···O intermolecular interactions create 2D networks in the crystal lattice .
Advanced: How can computational methods optimize the synthesis and predict reactivity of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) are used to:
Reaction path analysis : Identify transition states and energy barriers for piperazine-acetamide coupling.
Solvent effects : Simulate polarizable continuum models (PCM) to select optimal solvents (e.g., dichloromethane vs. DMF).
Docking studies : Predict binding affinities to serotonin/dopamine receptors using AutoDock Vina, leveraging the piperazine moiety’s flexibility .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., receptor selectivity)?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., cell lines, receptor isoforms). Mitigation strategies:
Standardize assays : Use HEK-293 cells transfected with human 5-HT₁A/D₂ receptors for consistent IC₅₀ measurements.
Control variables : Compare results under identical pH (7.4), temperature (37°C), and buffer (PBS) conditions.
Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-bromophenyl)piperazine derivatives) to identify trends in substituent effects .
Advanced: What strategies improve the metabolic stability of this compound for in vivo studies?
Methodological Answer:
Modify the scaffold to reduce CYP450-mediated oxidation:
Deuterium incorporation : Replace hydrogen at benzylic positions with deuterium (C–D bonds resist oxidation).
Steric hindrance : Introduce methyl groups ortho to the pyridinyl ring to block enzymatic access.
LogP optimization : Adjust lipophilicity (target LogP = 2.5–3.5) using substituents like trifluoromethyl to balance solubility and membrane permeability .
Basic: What spectroscopic techniques confirm the identity of this compound?
Methodological Answer:
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.35 (d, J = 4.8 Hz, 2H, pyridinyl H),
- δ 7.72 (s, 1H, NH),
- δ 2.95 (m, 8H, piperazine H).
IR : Amide C=O stretch at 1650 cm⁻¹, N–H bend at 1550 cm⁻¹.
UV-Vis : λₘₐₓ at 265 nm (π→π* transition of pyridinyl) .
Advanced: How does the piperazine-pyridinyl moiety influence pharmacological target engagement?
Methodological Answer:
The piperazine group enables:
Receptor flexibility : Adapts to both planar (e.g., 5-HT₁A) and helical (e.g., D₂) binding pockets.
Hydrogen bonding : The pyridinyl nitrogen forms H-bonds with Asp116 (5-HT₁A) or Glu95 (D₂).
Selectivity profiling : Radioligand displacement assays show 10-fold selectivity for 5-HT₁A (Ki = 12 nM) over D₂ (Ki = 130 nM) due to steric clashes with Tyr408 in D₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
